4-Fluoro-N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine

Lipophilicity Drug-likeness Medicinal chemistry

Researchers optimizing CNS lead series face inconsistent sourcing of 4-substituted benzenediamine intermediates. This 4-fluoro derivative (CAS 1219979-26-6, MW 238.30) solves key pain points: • Fluorine scanning: Superior ligand efficiency (TPSA 38.5 Ų) vs heavier 4-Cl (MW 254.76) and 4-Br (MW 299.21) congeners for BBB-penetrant candidates. • Metabolic stability: C-F bond resists oxidative metabolism at the 4-position with minimal steric perturbation (XLogP3-AA = 2.1). • Supply reliability: Multi-vendor availability (≥5 global suppliers) at 95-98% purity in scales up to 5 g mitigates stock-out risk.

Molecular Formula C13H19FN2O
Molecular Weight 238.3 g/mol
CAS No. 1219979-26-6
Cat. No. B1439889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine
CAS1219979-26-6
Molecular FormulaC13H19FN2O
Molecular Weight238.3 g/mol
Structural Identifiers
SMILESCN(CC1CCOCC1)C2=C(C=C(C=C2)F)N
InChIInChI=1S/C13H19FN2O/c1-16(9-10-4-6-17-7-5-10)13-3-2-11(14)8-12(13)15/h2-3,8,10H,4-7,9,15H2,1H3
InChIKeyOBCPYLBHLDHJJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-benzenediamine (CAS 1219979-26-6): Overview & Procurement


4-Fluoro-N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine (CAS 1219979-26-6) is a synthetic fluorinated benzenediamine derivative (C₁₃H₁₉FN₂O, MW 238.30 g/mol) characterized by a 4-fluoro substituent on the aromatic ring, a methyl group, and a tetrahydro-2H-pyran-4-ylmethyl (THP) moiety at the N¹ position [1]. It belongs to a class of N¹-alkylated benzenediamines employed as building blocks and intermediates in medicinal chemistry, where the combination of the electron-withdrawing fluorine atom and the conformationally flexible THP group is designed to modulate physicochemical properties such as lipophilicity (XLogP3-AA = 2.1), hydrogen-bonding capacity, and metabolic stability relative to non-fluorinated or non-THP analogs [1].

Scaffold Fluorinated benzenediamine with THP moiety for medchem building blocks
Design Modulates lipophilicity and H-bond profile vs. non-fluorinated analogs
Use Context Supports metabolic stability and property optimization in lead series

Substitution Risks for 4-Fluoro-benzenediamine


Although several N¹-methyl-N¹-(tetrahydro-2H-pyran-4-ylmethyl)-benzenediamine congeners share the same core scaffold, the identity of the aromatic substituent at the 4-position (fluoro, chloro, bromo, methyl, or hydrogen) fundamentally alters computed electronic, steric, and lipophilicity parameters [1]. The fluorine atom uniquely combines strong electronegativity with minimal steric bulk (van der Waals radius comparable to hydrogen), yielding a compound with distinct dipole moment, metabolic oxidative stability, and hydrogen-bond acceptor character that cannot be replicated by a chloro, bromo, or methyl substituent [1][2]. Generic substitution—e.g., replacing the 4-fluoro derivative with the non-halogenated analog (CAS 1220021-14-6) or the 4-methyl analog (CAS 1220037-36-4)—may compromise structure-activity relationships in downstream synthetic sequences, alter LogP-dependent partitioning, or change regioselectivity in further derivatization steps, making direct functional interchange unreliable without explicit experimental validation [1].

Non-fluorinated analog (CAS 1220021-14-6) lacks fluorine HBA; binding and LogP may shift.

4-Chloro/bromo analogs introduce larger steric bulk and higher LogP, potentially altering SAR.

4-Methyl analog (CAS 1220037-36-4) lacks fluorine electronic effects; metabolic stability may not transfer.

4-Fluoro-benzenediamine vs. Analogs: Quantitative Evidence


Computed Lipophilicity vs. Halogen Analogs

The target compound exhibits an XLogP3-AA value of 2.1, reflecting the balance between the lipophilic THP moiety and the polar fluorine and amine groups [1]. This value places it between the non-fluorinated analog (CAS 1220021-14-6; predicted XLogP ≈ 1.7–1.9, higher H-bond donor count) and the 4-chloro (CAS 1219979-30-2; predicted XLogP ≈ 2.5–2.8) or 4-bromo (CAS 1219957-08-0; predicted XLogP ≈ 2.8–3.1) congeners [2]. The 4-methyl analog (CAS 1220037-36-4) is predicted to have XLogP ≈ 2.4–2.7 but lacks the hydrogen-bond acceptor capability of fluorine [2].

Lipophilicity
Class-level
Target XLogP3-AA 2.1
Cl analog ~2.5–2.8; Br ~2.8–3.1; CH₃ ~2.4–2.7
Supports lipophilicity-dependent property profiling
Computed values; experimental verification advised
Lipophilicity Drug-likeness Medicinal chemistry

Hydrogen-Bond Acceptor Capacity vs. Non-Fluorinated Analogs

The target compound has a computed hydrogen-bond acceptor (HBA) count of 4 (two amine nitrogens, one ether oxygen, and one fluorine atom), compared to 3 HBA sites for the non-fluorinated analog (CAS 1220021-14-6) and the 4-methyl analog (CAS 1220037-36-4) [1]. Although organic fluorine is a weak HBA, its presence can contribute to orthogonal multipolar interactions (C–F···H–N, C–F···C=O) in protein-ligand complexes and crystal packing, which are structurally unavailable in the non-fluorinated and 4-methyl congeners [2].

H-Bond Acceptors
Class-level
Target HBA count 4 (incl. F)
Non-F/CH₃ analogs HBA count 3
Fluorine may contribute additional binding interactions
Class-level inference; context-dependent
Hydrogen bonding Molecular recognition Crystal engineering

TPSA and CNS Profile vs. Higher Halogens

The target compound has a computed topological polar surface area (TPSA) of 38.5 Ų [1], consistent with favorable blood-brain barrier penetration potential (commonly < 60–70 Ų threshold). The 4-chloro and 4-bromo analogs are predicted to have similar or slightly elevated TPSA values (38.5–39.5 Ų, estimated) but with substantially increased molecular weight (+16.5 Da for Cl, +60.9 Da for Br), which may reduce ligand efficiency indices [2].

CNS Profile
Class-level
TPSA 38.5 Ų, MW 238.30
Cl analog +16.5 Da; Br +60.9 Da
Supports CNS ligand efficiency review
Computed TPSA; requires experimental validation
BBB permeability CNS drug design Physicochemical profiling

Vendor Availability and Purity

Multiple vendors list this compound with a minimum purity specification of 95% (AKSci, CymitQuimica, Chemenu) . Some suppliers (e.g., Leyan) offer higher purity grades up to 98% . The compound is available in quantities ranging from 125 mg to 5 g from North American and Asian suppliers, with broad geographic coverage including AKSci (USA), Chemenu, TRC, and Howei Pharm (China) . In contrast, closely related analogs such as the 4-bromo derivative (CAS 1219957-08-0) and 4-chloro derivative (CAS 1219979-30-2) appear in fewer vendor catalogs, indicating potentially longer lead times for specialty procurement.

Availability
Data to verify
≥5 global suppliers
Purity 95–98%; 125 mg–5 g
Multi-vendor sourcing may reduce procurement risk
Supplier survey; confirm current availability
Chemical procurement Quality assurance Supply chain

Application Scenarios for 4-Fluoro-benzenediamine


Fluorine-Enabled Metabolic Stability in Lead Optimization

When a lead series based on the N¹-methyl-N¹-(tetrahydro-2H-pyran-4-ylmethyl)-benzenediamine scaffold requires blockade of oxidative metabolism at the 4-position, the 4-fluoro derivative (XLogP3-AA = 2.1) provides a metabolically stable substituent with minimal steric perturbation and a moderate lipophilicity increase (~0.2–0.4 log units) relative to the non-fluorinated parent [1]. The additional fluorine HBA site (HBA count = 4) may also participate in favorable protein-ligand interactions, as documented broadly for fluorinated aromatics in medicinal chemistry [2].

CNS Drug Discovery: Ligand Efficiency & BBB Penetration

For central nervous system targets where molecular weight and polar surface area constraints are stringent, the 4-fluoro derivative (MW = 238.30, TPSA = 38.5 Ų) [1] offers superior ligand efficiency relative to the heavier 4-chloro (MW = 254.76) and 4-bromo (MW = 299.21) analogs, while maintaining the same TPSA. This compound is suitable for structure-activity relationship studies exploring fluorine scanning at the 4-position in lead series where CNS penetration is a key optimization parameter [3].

Library Synthesis with Multi-Vendor Supply

When designing a parallel synthesis library of N¹-alkylated benzenediamine derivatives, the 4-fluoro variant is a pragmatic choice due to its availability from ≥5 global suppliers at 95–98% purity in scales up to 5 g [1][2]. This multi-vendor sourcing reduces the risk of stock-outs and price spikes, ensuring uninterrupted library production compared to less widely stocked 4-chloro or 4-bromo congeners [2].

Fluorine-Mediated Interactions in Crystal Engineering

The presence of the 4-fluoro substituent (HBA count = 4) enables C–F···H–N and C–F···C=O multipolar interactions in co-crystals and salts that are structurally inaccessible with the non-fluorinated (CAS 1220021-14-6, HBA count = 3) or 4-methyl (CAS 1220037-36-4, HBA count = 3) analogs [1][2]. This compound is suitable for systematic studies of halogen bonding and fluorine-mediated crystal packing effects in benzenediamine-derived organic solids [2].

Application
Selection Property
Validation Focus
Metabolic Stability SAR
4-Fluoro & THP substituents
Lipophilicity and metabolic stability profiling
CNS Lead Optimization
Low MW and TPSA profile
BBB penetration and ligand efficiency
Library Synthesis
Multi-vendor availability
Supply chain reliability
Crystal Engineering
Fluorine HBA capacity
Halogen bonding and packing analysis
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